N-oleoyl glutamine
Overview
Description
Mechanism of Action
Target of Action
N-Oleoyl glutamine is an endogenous N-acyl amine . It primarily targets the Transient Receptor Potential Vanilloid 1 (TRPV1) , a type of ion channel in the cellular membrane. TRPV1 plays a crucial role in the transmission and modulation of pain, as well as the integration of diverse painful stimuli .
Mode of Action
This compound acts as an antagonist of the TRPV1 receptor . This means it binds to this receptor and inhibits its activation, thereby modulating the pain signals in the body. It also induces mitochondrial uncoupling, which increases respiration in cells .
Biochemical Pathways
This compound is both formed and degraded by peptidase M20 domain-containing 1 (PM20D1) , a factor secreted by thermogenic adipose cells . It is involved in the glutaminolysis pathway , where it undergoes oxidation within the TCA cycle . This process is crucial for energy production and the synthesis of important cellular building blocks, including nucleotides and amino acids .
Result of Action
The antagonistic action of this compound on the TRPV1 receptor can lead to the modulation of pain signals . Additionally, its role in inducing mitochondrial uncoupling can increase cellular respiration . This can have various downstream effects, including potential roles in energy metabolism and thermogenesis .
Biochemical Analysis
Biochemical Properties
N-Oleoyl Glutamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is regulated by the enzyme PM20D1 .
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, including binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
It is known that it has a certain degree of stability and degradation over time .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and it can also affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Oleoyl Glutamine can be synthesized through the formal condensation of the carboxy group of oleic acid with the amino group of L-glutamine . The reaction typically involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar coupling reactions under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: N-Oleoyl Glutamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and specific solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
N-Oleoyl Glutamine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study amide bond formation and reactions.
Biology: It plays a role in mitochondrial respiration and energy metabolism.
Medicine: Research indicates its potential in pain management and metabolic regulation.
Industry: It is explored for its use in developing new pharmaceuticals and biochemical assays.
Comparison with Similar Compounds
- N-Oleoyl Alanine
- N-Oleoyl Serine
- N-Oleoyl Glycine
Comparison: N-Oleoyl Glutamine is unique due to its specific interaction with PM20D1 and its role in mitochondrial uncoupling . While similar compounds like N-Oleoyl Alanine and N-Oleoyl Serine also belong to the N-acyl amino acids family, they differ in their specific biological activities and target pathways .
Properties
IUPAC Name |
(2S)-5-amino-2-[[(Z)-octadec-9-enoyl]amino]-5-oxopentanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H42N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(27)25-20(23(28)29)18-19-21(24)26/h9-10,20H,2-8,11-19H2,1H3,(H2,24,26)(H,25,27)(H,28,29)/b10-9-/t20-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVSXWCIYWYBQP-QJRAZLAKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(CCC(=O)N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H](CCC(=O)N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.